molecular formula C14H14N2O2 B15060428 N'-hydroxy-4-(phenoxymethyl)benzenecarboximidamide

N'-hydroxy-4-(phenoxymethyl)benzenecarboximidamide

Cat. No.: B15060428
M. Wt: 242.27 g/mol
InChI Key: FSVJLTFSROLFMO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-4-(phenoxymethyl)benzenecarboximidamide typically involves the reaction of 4-(phenoxymethyl)benzenecarboximidamide with hydroxylamine under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-70°C. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of N’-hydroxy-4-(phenoxymethyl)benzenecarboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-4-(phenoxymethyl)benzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-hydroxy-4-(phenoxymethyl)benzenecarboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-hydroxy-4-(phenoxymethyl)benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. This inhibition results in the accumulation of toxic intermediates, ultimately causing cell death.

Comparison with Similar Compounds

Similar Compounds

  • N’-hydroxy-4-(phenoxymethyl)benzene-1-carboximidamide
  • 4-(phenoxymethyl)benzenecarboximidamide
  • N-hydroxybenzene-1-carboximidamide

Uniqueness

N’-hydroxy-4-(phenoxymethyl)benzenecarboximidamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in scientific research.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

N'-hydroxy-4-(phenoxymethyl)benzenecarboximidamide

InChI

InChI=1S/C14H14N2O2/c15-14(16-17)12-8-6-11(7-9-12)10-18-13-4-2-1-3-5-13/h1-9,17H,10H2,(H2,15,16)

InChI Key

FSVJLTFSROLFMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=NO)N

Origin of Product

United States

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